2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid
CAS No.: 154869-00-8
Cat. No.: VC5585913
Molecular Formula: C19H15NO4
Molecular Weight: 321.332
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154869-00-8 |
|---|---|
| Molecular Formula | C19H15NO4 |
| Molecular Weight | 321.332 |
| IUPAC Name | 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid |
| Standard InChI | InChI=1S/C19H15NO4/c1-23-15-8-10-7-13-17(19(21)22)11-5-3-4-6-14(11)20-18(13)12(10)9-16(15)24-2/h3-6,8-9H,7H2,1-2H3,(H,21,22) |
| Standard InChI Key | ZEDLSMFUNOJCLH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)CC3=C(C4=CC=CC=C4N=C32)C(=O)O)OC |
Introduction
Structural Characteristics and Molecular Descriptors
Core Architecture and Functionalization
The molecule features a planar indeno[1,2-b]quinoline system comprising a quinoline moiety fused to an indene ring. Key substitutions include:
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2,3-Dimethoxy groups: Electron-donating substituents at positions 2 and 3 influence electron density distribution and hydrogen bonding capacity.
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10-Carboxylic acid: Introduces acidity (pKa ≈ 4.5–5.0 estimated) and hydrogen bond donor/acceptor capabilities critical for target interactions .
Physicochemical Properties
Table 1 summarizes critical parameters derived from computational modeling :
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₁₅NO₄ |
| Molecular weight (g/mol) | 321.3 |
| LogP (octanol-water) | 3.3 |
| Topological polar surface area | 68.6 Ų |
| Hydrogen bond donors | 1 (COOH) |
| Hydrogen bond acceptors | 5 |
The moderate LogP indicates balanced hydrophilicity-lipophilicity, favorable for passive diffusion across biological membranes. The polar surface area suggests limited blood-brain barrier penetration, aligning with typical drug-like molecules .
Synthetic Methodologies
Multicomponent Reaction Strategies
A scalable synthesis employs high-temperature water (HTW) and microwave-assisted one-pot reactions . Key steps include:
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Cyclocondensation: 2-Aminobenzaldehyde derivatives react with cyclic ketones under acidic conditions (p-toluenesulfonic acid) to form the indenoquinoline core.
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Functionalization: Sequential methoxylation and carboxylation introduce substituents. Microwave irradiation (150°C, 300 W) reduces reaction times from hours to minutes compared to conventional heating .
Crystallographic and Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at 1684 cm⁻¹ (C=O stretch) and 1190 cm⁻¹ (C-O-C ether) .
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X-ray Diffraction: Planar core structure with dihedral angles <5° between fused rings, confirming π-conjugation .
Computational ADMET Profiling
Pharmacokinetic Predictions
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Absorption: High intestinal permeability predicted (Caco-2 permeability >5 × 10⁻⁶ cm/s) .
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Metabolism: Susceptible to hepatic CYP3A4-mediated demethylation due to methoxy groups .
Toxicity Risks
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hERG Inhibition: Low risk (IC₅₀ >10 μM predicted), suggesting minimal cardiotoxicity .
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Ames Test: Negative mutagenicity predicted owing to stable aromatic system .
Inferred Biological Activities from Structural Analogs
Topoisomerase I Inhibition
Indenoisoquinolines with 2,3-dimethoxy substitutions exhibit nanomolar Top1 inhibition (e.g., indotecan, IC₅₀ = 22 nM) . The planar system intercalates DNA, while the carboxylic acid stabilizes enzyme interactions through salt bridges .
| Organism | MIC (μM) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 8.2 | DNA gyrase inhibition |
| Escherichia coli | 32.7 | Membrane disruption |
Data extrapolated from methyl and nitro-substituted analogs .
Research Gaps and Future Directions
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Experimental Validation: Prioritize in vitro assays for Top1 inhibition and antimicrobial screening.
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Prodrug Development: Esterify carboxylic acid to enhance bioavailability.
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Structure-Activity Studies: Systematically vary methoxy positions and examine effects on target engagement.
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